molecular formula C16H26N4O2S B5570711 1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide

1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide

Cat. No. B5570711
M. Wt: 338.5 g/mol
InChI Key: MIDZACJCVDSNOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of compounds similar to "1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide" often involves complex processes. For example, the synthesis of related piperidine-based compounds often includes multi-step procedures such as ring formation, alkylation, and amidation. A practical example is the synthesis of N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, which involved alkylation of 4-aminopyridine, followed by reduction and amidation (Ito et al., 2002).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized by the presence of a piperidine ring, often substituted with various functional groups. This structure contributes to the compound's biological activity. For instance, the structural analysis of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives revealed the importance of the isothiazolopyridine moiety in their activity (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various biological targets. For example, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide showed specific interactions with cannabinoid receptors, demonstrating the compound's potential for targeted biological activity (Shim et al., 2002).

Scientific Research Applications

Syntheses of Polyamides Containing Theophylline and Thymine

This research discusses the synthesis of polyamides through the addition reaction of theophylline and thymine to dimethyl methylenesuccinate, followed by hydrolysis. The resulting polyamides are white powders with molecular weights ranging from 2000-6000, and exhibit varying solubility depending on the diamine and solvent used (Hattori & Kinoshita, 1979).

Syntheses of Polyamides Containing Uracil and Adenine

This study involves synthesizing polyamides containing uracil and adenine. The process involves an addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis. The polyamides derived from this process have molecular weights of about 1000-5000 and exhibit solubility in water (Hattori & Kinoshita, 1979).

Determinants of 1-Piperidinecarboxamide Affinity for CGRP and Amylin Receptors

This paper discusses 1-Piperidinecarboxamide (BIBN4096BS), a CGRP receptor antagonist used to alleviate migraine symptoms. It explains the role of different receptors and the importance of specific amino acids in interactions with BIBN4096BS. This study provides insights into the molecular determinants of BIBN4096BS's selectivity and efficacy (Hay et al., 2006).

properties

IUPAC Name

1-(2-amino-2-oxoethyl)-N-[(4-methyl-2-propan-2-yl-1,3-thiazol-5-yl)methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2S/c1-10(2)16-19-11(3)13(23-16)7-18-15(22)12-5-4-6-20(8-12)9-14(17)21/h10,12H,4-9H2,1-3H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIDZACJCVDSNOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)CNC(=O)C2CCCN(C2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-amino-2-oxoethyl)-N-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide

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